molecular formula C20H25NO4 B2914988 N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 2319787-66-9

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B2914988
CAS No.: 2319787-66-9
M. Wt: 343.423
InChI Key: NLMLEXUABQTVNH-UHFFFAOYSA-N
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Description

The compound “N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide” is an organic compound containing a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains an amide functional group (-CONH2), which is a common feature in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a furan ring, an amide group, and a tetrahydropyran ring . These functional groups could potentially engage in a variety of chemical reactions .


Chemical Reactions Analysis

The furan ring in the compound is an aromatic system and could undergo electrophilic aromatic substitution reactions . The amide group could participate in hydrolysis, reduction, and condensation reactions .

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is involved in various synthetic reactions in heterocyclic chemistry. For instance, it reacts with thiourea in dimethylformamide, involving an ANRORC rearrangement, to yield specific formamides. This reaction mechanism has been studied using HPLC/MS, providing insights into the synthesis of complex heterocyclic compounds (Ledenyova et al., 2018).

Utilization in the Synthesis of Diverse Derivatives

This compound also serves as a key intermediate in the synthesis of various derivatives, such as pyrazole, pyridine, and pyrimidine derivatives. These synthesized derivatives have potential applications in medicinal chemistry and drug development, as they possess properties like anti-inflammatory and antimicrobial activities (Fadda et al., 2012).

Application in Medicinal Chemistry

In medicinal chemistry, this compound is used to synthesize benzofuranyl-pyran-2-ones, -pyridazines, and -pyridones from naturally occurring furochromones. These compounds have shown promising results in various biological activities, indicating their potential as therapeutic agents (Keshk, 2004).

Role in Antitumor Activity

It is also utilized in the synthesis of novel pyrimidiopyrazole derivatives, which have demonstrated outstanding in vitro antitumor activity. These derivatives were characterized and analyzed for their molecular structure, indicating their potential application in cancer therapy (Fahim et al., 2019).

Contribution to Organic Synthesis

The compound is significant in organic synthesis, contributing to the formation of various N-substituted carboxamides. These synthesized compounds have shown pronounced antiarrhythmic activity, highlighting their importance in the development of new cardiovascular drugs (Hoang et al., 2018).

Development of Pyrazole Derivatives

Moreover, it's used in the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. These compounds are derived from an anti-inflammatory drug and exhibit potential biological applications. Their ability to inhibit specific enzymes suggests their usefulness in medicinal chemistry (Saeed et al., 2015).

Properties

IUPAC Name

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-14-12-17(15(2)25-14)18(22)13-21-19(23)20(8-10-24-11-9-20)16-6-4-3-5-7-16/h3-7,12,18,22H,8-11,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMLEXUABQTVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNC(=O)C2(CCOCC2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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